8-(Trifluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . It is a solid substance that should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)quinoline-6-carboxylic acid is 1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) . This indicates the specific arrangement and bonding of atoms in the molecule.Physical And Chemical Properties Analysis
8-(Trifluoromethyl)quinoline-6-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and vapor pressure are not available in the retrieved data.Scientific Research Applications
- Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
- They have been used in the development of new drugs due to their wide range of biological and pharmacological activities .
- The methods of application or experimental procedures involve various synthetic routes for the synthesis of quinoline and its derivatives .
- The outcomes have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
- Quinoline compounds are used in drug discovery.
- They offer diverse applications in areas like drug discovery and catalysis.
- The methods of application or experimental procedures involve the use of quinoline compounds in the synthesis of new drugs.
- The outcomes have shown that quinoline compounds can be used to develop new therapeutic agents .
Medicinal Chemistry
Drug Discovery
Corrosion Inhibition
- Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry .
- The methods of application or experimental procedures involve the synthesis of quinoline derivatives using alternative reaction methods .
- The outcomes have shown that quinoline derivatives can be synthesized using green and clean methods .
- Quinolines have diverse applications in the field of industrial chemistry .
- The methods of application or experimental procedures involve the use of quinoline compounds in various industrial processes .
- The outcomes have shown that quinoline compounds can be effectively used in industrial chemistry .
- Quinoline compounds have been used in the development of a calcitonin gene-related peptide (CGRP) receptor antagonist, which is used for pain management .
- The methods of application or experimental procedures involve the use of quinoline compounds in the synthesis of CGRP receptor antagonists .
- The outcomes have shown that quinoline compounds can be used to develop new therapeutic agents for pain management .
Synthetic Organic Chemistry
Industrial Chemistry
Pain Management
- Quinolines have become important compounds because of their variety of applications in green chemistry .
- The methods of application or experimental procedures involve the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- The outcomes have shown that quinoline derivatives can be synthesized using these green and clean methods .
- A study has shown that 4-Chloro,8-(Trifluoromethyl)Quinoline (CTQ) was experimentally investigated as a corrosion inhibitor for mild steel in an acidic medium .
- The methods of application or experimental procedures involve the use of CTQ in electrochemical methods such as polarization and electrochemical impedance techniques .
- The outcomes have shown that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .
Green Chemistry
Corrosion Inhibition
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
8-(trifluoromethyl)quinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXWCDUDVJAFKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinoline-6-carboxylic acid |
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